(S,R)-Noscapine
Description
Significance of (S,R)-Noscapine as a Phthalideisoquinoline Alkaloid
This compound, also known as α-narcotine, is a prominent member of the phthalideisoquinoline class of alkaloids. plos.org These compounds are characterized by a specific chemical structure derived from the opium poppy, Papaver somniferum. nih.gov Unlike many other opium alkaloids, this compound is not associated with narcotic or analgesic effects, which has made it a subject of considerable interest for other therapeutic applications. nih.gov Its unique structure has been a scaffold for the synthesis of numerous analogues with modified biological activities. researchgate.net
Historical Context of this compound Investigation in Biological Systems
The history of this compound research dates back to the early 19th century, with its initial isolation from opium. researchgate.net For many years, its primary and most well-known application was as an antitussive, or cough suppressant. nih.govmonash.edu This long history of clinical use established a foundation of knowledge regarding its general tolerability in humans. However, it was not until the latter half of the 20th century and into the 21st century that the broader biological effects of this compound began to be systematically investigated, leading to the discovery of its potential in other therapeutic areas.
Current Research Paradigms and Directions for this compound
Contemporary research on this compound has shifted significantly from its antitussive properties to its potential as an anticancer agent. researchgate.net A primary focus of this research is its interaction with microtubules, which are crucial components of the cellular cytoskeleton involved in cell division. nih.gov By modulating microtubule dynamics, this compound can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. monash.edu
Beyond oncology, emerging research is exploring the neuroprotective and anti-inflammatory properties of this compound. bohrium.comnih.gov Studies have investigated its potential in models of neurodegenerative diseases and stroke, with some research indicating it can protect neurons from damage. bohrium.comnih.gov Its anti-inflammatory effects have also been documented, with investigations into its ability to modulate inflammatory pathways. nih.gov The development of novel, more potent analogues of this compound is a key direction in current research, aiming to enhance its therapeutic efficacy. researchgate.net
Stereochemical Considerations in this compound Research
Stereochemistry plays a pivotal role in the biological activity of this compound. The naturally occurring isomer is the (-)-α-isomer, which is the biologically active form. researchgate.net The specific three-dimensional arrangement of atoms in the this compound molecule is critical for its interaction with biological targets, such as tubulin. Synthetic efforts are focused on producing the correct stereoisomer to ensure therapeutic efficacy. The investigation of other stereoisomers has generally shown them to be less active, highlighting the stereospecificity of this compound's biological functions.
Detailed Research Findings
The following tables present a summary of key research findings related to the biological activities of this compound and its derivatives.
Antiproliferative Activity of this compound and its Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and several of its synthetic analogues against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | nih.govnih.gov |
| This compound | A549 | Non-Small Cell Lung Cancer | 61.25 ± 5.6 | nih.gov |
| This compound | MCF-7 | Breast Cancer | 29 | ksbu.edu.tr |
| This compound | MDA-MB-231 | Breast Cancer | 69 | ksbu.edu.tr |
| Noscapine (B1679977)–tryptophan conjugate | A549 | Lung Cancer | 32 | acs.orgnih.gov |
| This compound | A549 | Lung Cancer | 73 | acs.orgnih.gov |
| N-(3-brormobenzyl) noscapine (6f) | Various | - | 6.7 - 26.9 | nih.gov |
Neuroprotective and Anti-inflammatory Effects of this compound
This table outlines key findings from studies investigating the neuroprotective and anti-inflammatory properties of this compound.
| Biological Effect | Model/System | Key Findings | Reference |
|---|---|---|---|
| Neuroprotection | Oxygen-glucose deprivation in primary murine fetal cortical neurons | Noscapine (0.5-2.5 μM) significantly inhibited neurotoxicity. The effect may be mediated by a decrease in nitric oxide production and modulation of intracellular calcium levels. | nih.gov |
| Neuroprotection | Rotenone-induced Parkinson's disease rat model | Noscapine administration decreased the upregulation of pro-inflammatory factors, oxidative stress, and α-synuclein expression, and prevented dopaminergic neuron loss. | nih.gov |
| Anti-inflammatory | Human and murine macrophages | Brominated noscapine analogs dampened TLR-mediated TNFα and nitric oxide (NO) release in a dose-dependent manner. | plos.orgnih.gov |
| Anti-inflammatory | Carrageenan-induced inflammation in rats | Noscapine at 5 mg/kg body weight showed significant anti-inflammatory effects. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C22H23NO7 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18-/m0/s1 |
InChI Key |
AKNNEGZIBPJZJG-ROUUACIJSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Origin of Product |
United States |
Biosynthesis of S,r Noscapine
Elucidation of the Biosynthetic Pathway in Papaver somniferum
The biosynthesis of noscapine (B1679977) is a multi-step process that begins with the formation of the central intermediate (S)-reticuline and proceeds through a series of modifications to yield the final product. nih.gov The pathway involves a variety of enzyme classes, including O-methyltransferases, cytochromes P450, an esterase, and an acetyltransferase. researchgate.net
The journey to noscapine begins with the key branch point intermediate (S)-reticuline, which is derived from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.net From (S)-reticuline, the pathway branches towards the synthesis of various benzylisoquinoline alkaloids, including noscapine. oup.com
(S)-Reticuline is a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids. researchgate.netoup.com Its central role lies in its position as a branch point from which various structural subgroups of these alkaloids are derived. nih.gov The enzymatic transformation of (S)-reticuline to noscapine has been supported by radiotracer studies, which have shown the incorporation of labeled reticuline (B1680550) into the noscapine molecule. nih.govresearchgate.net
The first committed step in the biosynthesis of noscapine from (S)-reticuline is its conversion to the protoberberine alkaloid (S)-scoulerine. oup.comresearchgate.net This conversion is catalyzed by the berberine (B55584) bridge enzyme (BBE), which forms a methylene (B1212753) bridge in (S)-reticuline. nih.gov This reaction is a critical step that directs the metabolic flow towards the formation of protoberberine alkaloids, which are precursors to noscapine. oup.com
Following the formation of (S)-scoulerine, a series of enzymatic modifications occur to produce (S)-N-methylcanadine and subsequent intermediates. The proposed pathway involves the following key steps:
(S)-Scoulerine to (S)-Tetrahydrocolumbamine: (S)-Scoulerine is methylated by scoulerine-9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine. nih.govresearchgate.net
(S)-Tetrahydrocolumbamine to (S)-Canadine: (S)-Tetrahydrocolumbamine is then converted to (S)-canadine by canadine (B1168894) synthase, a cytochrome P450-dependent monooxygenase (CYP719A21). nih.govresearchgate.netnih.gov
(S)-Canadine to (S)-N-methylcanadine: Subsequently, (S)-canadine is N-methylated by tetrahydroprotoberberine cis-N-methyltransferase to produce (S)-N-methylcanadine. nih.govresearchgate.net
From (S)-N-methylcanadine, the pathway continues through a series of hydroxylations and other modifications. A key downstream intermediate is 1-hydroxy-N-methylcanadine, formed by the action of the cytochrome P450 enzyme CYP82Y1. nih.govnih.gov This hydroxylation is considered the first committed step in the formation of noscapine from (S)-N-methylcanadine. nih.govnih.gov Suppression of the CYP82Y1 enzyme leads to a significant reduction in noscapine levels and an accumulation of upstream intermediates like scoulerine, tetrahydrocolumbamine, canadine, and N-methylcanadine. nih.govnih.gov
| Precursor/Intermediate | Product | Enzyme(s) |
|---|---|---|
| (S)-Reticuline | (S)-Scoulerine | Berberine Bridge Enzyme (BBE) |
| (S)-Scoulerine | (S)-Tetrahydrocolumbamine | Scoulerine-9-O-methyltransferase (SOMT) |
| (S)-Tetrahydrocolumbamine | (S)-Canadine | Canadine Synthase (CYP719A21) |
| (S)-Canadine | (S)-N-methylcanadine | Tetrahydroprotoberberine cis-N-methyltransferase |
| (S)-N-methylcanadine | 1-Hydroxy-N-methylcanadine | CYP82Y1 |
The elucidation of the noscapine biosynthetic pathway has been greatly advanced by the characterization of the specific enzymes involved in each step. These enzymes exhibit high specificity for their substrates and play crucial roles in determining the final structure of the alkaloid.
The Berberine Bridge Enzyme (BBE) is a FAD-dependent oxidoreductase that plays a central role in the biosynthesis of benzylisoquinoline alkaloids. oup.com Its primary function in the noscapine pathway is to catalyze the oxidative cyclization of the N-methyl group of (S)-reticuline to form the C-8 methylene bridge of (S)-scoulerine. nih.gov This reaction is a key branching point, committing the precursor to the protoberberine alkaloid pathway. oup.com The 3'-hydroxyl group of (S)-reticuline is critical for the formation of this N7–C8 bridge. oup.com
| Enzyme | Substrate | Product | Reaction Type |
|---|---|---|---|
| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | (S)-Scoulerine | Oxidative Cyclization (Methylene Bridge Formation) |
Characterization of Key Enzymatic Steps
Role of O-Methyltransferases (SOMT1, SOMT2, SOMT3)
A critical step in the noscapine pathway is the O-methylation of (S)-scoulerine. Comparative transcript and metabolite profiling of different opium poppy cultivars identified three key O-methyltransferases (SOMTs) whose expression correlates with noscapine accumulation. nih.govnih.gov These enzymes, designated SOMT1, SOMT2, and SOMT3, exhibit distinct substrate specificities and play crucial roles in the biosynthesis of noscapine and other related alkaloids. nih.govnih.gov
SOMT2 and SOMT3 demonstrate strict substrate specificity and regiospecificity, acting as 9-O-methyltransferases that specifically target (S)-scoulerine. nih.govnih.gov In contrast, SOMT1 shows broader substrate acceptability. nih.gov It can sequentially 9- and 2-O-methylate (S)-scoulerine to produce (S)-tetrahydropalmatine. nih.govnih.gov Furthermore, SOMT1 is also involved in papaverine (B1678415) biosynthesis, where it sequentially 3'- and 7-O-methylates (S)-reticuline. nih.govnih.gov
The functional relevance of these enzymes was confirmed through virus-induced gene silencing (VIGS) experiments. researchgate.netnih.gov A reduction in the transcript levels of either SOMT1 or SOMT2 led to a significant decrease in noscapine accumulation in the plant. nih.govresearchgate.netnih.gov This confirms their selective and vital roles in the noscapine biosynthetic pathway.
| Enzyme | Substrate(s) | Product(s) | Pathway Involvement |
| SOMT1 | (S)-scoulerine | (S)-Tetrahydrocolumbamine, (S)-Tetrahydropalmatine | Noscapine, Papaverine |
| (S)-reticuline | (S)-Laudanosine | Papaverine | |
| SOMT2 | (S)-scoulerine | (S)-Tetrahydrocolumbamine | Noscapine |
| SOMT3 | (S)-scoulerine | (S)-Tetrahydrocolumbamine | Noscapine |
Characterization of Canadine Synthase (CYP719A21)
Following the O-methylation of (S)-scoulerine, the pathway proceeds towards the formation of (S)-canadine. This reaction, which involves the formation of a methylenedioxy bridge, is catalyzed by Canadine Synthase, a cytochrome P450 enzyme identified as CYP719A21. nih.govnih.gov Recombinant CYP719A21 exhibits high affinity and strict substrate specificity for (S)-tetrahydrocolumbamine, converting it to (S)-canadine. nih.gov
The in planta function of CYP719A21 was validated using VIGS. nih.gov Silencing of the CYP719A21 gene in opium poppy plants resulted in a significant accumulation of the substrate, (S)-tetrahydrocolumbamine, and a corresponding decrease in the levels of downstream intermediates and noscapine itself. nih.gov This demonstrates that CYP719A21 is an essential enzyme in the noscapine biosynthetic pathway. nih.gov
Catalytic Activity of N-Methylcanadine 1-Hydroxylase (CYP82Y1)
The first committed step in the conversion of the protoberberine scaffold towards the phthalideisoquinoline structure of noscapine is catalyzed by N-methylcanadine 1-hydroxylase, identified as the cytochrome P450 enzyme CYP82Y1. nih.govnih.gov This enzyme performs the regiospecific 1-hydroxylation of (S)-N-methylcanadine to yield (S)-1-hydroxy-N-methylcanadine. nih.govresearchgate.netresearchgate.net
The identification of CYP82Y1 was achieved by comparing transcript profiles of opium poppy varieties that either accumulate or lack noscapine. nih.govnih.gov The recombinant CYP82Y1 enzyme showed high affinity and strict specificity for (R,S)-N-methylcanadine as its substrate. nih.gov VIGS-mediated suppression of CYP82Y1 led to a significant reduction in noscapine levels and the accumulation of upstream intermediates, including scoulerine, canadine, and N-methylcanadine, confirming its crucial role as the gateway enzyme in the final stages of noscapine biosynthesis. nih.govresearchgate.net
Involvement of Acetyltransferase AT1 and Carboxylesterase (CXE1)
The biosynthetic route from 1-hydroxy-N-methylcanadine to narcotoline (B1219713) hemiacetal involves a series of hydroxylations and a key acetylation/deacetylation sequence. researchgate.netnih.gov This sequence involves an acetyltransferase (AT1) and a carboxylesterase (CXE1). researchgate.net
Following a hydroxylation at C13 to form 1,13-dihydroxy-N-methylcanadine, the acetyltransferase AT1 introduces an acetyl group at the C13 position. researchgate.net This acetylation serves as a protective group, preventing a premature ring closure and enabling a subsequent hydroxylation at C8 by the enzyme CYP82X1. researchgate.netnih.gov After the C8 hydroxylation, which induces ring opening, the carboxylesterase CXE1 removes the protective acetyl group. researchgate.netmdpi.com This deacetylation triggers a spontaneous rearrangement and cyclization to form the stable cyclic hemiacetal, narcotoline hemiacetal. researchgate.netnih.gov The involvement of both AT1 and CXE1 in the pathway has been supported by VIGS experiments. researchgate.net
Role of Noscapine Synthase (NOS/SDR1)
The final step in the biosynthesis of (S,R)-Noscapine is the conversion of narcotine hemiacetal to noscapine. This reaction is catalyzed by Noscapine Synthase (NOS), an enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family, also referred to as SDR1. researchgate.netmdpi.com This enzyme is predominantly found in the laticifers of the opium poppy and performs the final dehydrogenation to yield noscapine. mdpi.com
| Enzyme | Gene Name | Function | Substrate | Product |
| Canadine Synthase | CYP719A21 | Methylenedioxy bridge formation | (S)-Tetrahydrocolumbamine | (S)-Canadine |
| N-Methylcanadine 1-Hydroxylase | CYP82Y1 | C1 Hydroxylation | (S)-N-Methylcanadine | (S)-1-Hydroxy-N-methylcanadine |
| Acetyltransferase 1 | AT1 | C13 Acetylation (protective group) | 1,13-Dihydroxy-N-methylcanadine | 1-Hydroxy-13-O-acetyl-N-methylcanadine |
| Carboxylesterase 1 | CXE1 | C13 Deacetylation | 3-O-acetylpapaveroxine | Papaveroxine (rearranges to Narcotine hemiacetal) |
| Noscapine Synthase | NOS/SDR1 | Dehydrogenation | Narcotine hemiacetal | This compound |
Genetic Architecture of this compound Biosynthesis
The organization of genes involved in specialized metabolic pathways in plants is a subject of significant interest. In the case of noscapine, the biosynthetic genes are not randomly scattered throughout the genome but are instead organized in a functional gene cluster.
Analysis of Gene Clusters in Papaver somniferum
Transcriptomic analysis of a high-noscapine-producing opium poppy variety revealed that the genes responsible for noscapine synthesis are physically linked on a chromosome. researchgate.netnih.gov Subsequent bacterial artificial chromosome sequencing confirmed the existence of a 10-gene cluster that encodes enzymes for five distinct classes required to convert (S)-scoulerine into noscapine. researchgate.netnih.gov This cluster, spanning approximately 221 kb, represents one of the most complex gene clusters for a plant alkaloid pathway discovered to date. researchgate.net
The clustered genes include those encoding:
O-methyltransferases (e.g., SOMT2)
Cytochrome P450s (CYP719A21, CYP82Y1, CYP82X1, CYP82X2) researchgate.netresearchgate.net
An acetyltransferase (AT1) researchgate.net
A carboxylesterase (CXE1) researchgate.net
A short-chain dehydrogenase/reductase (NOS/SDR1)
This remarkable genetic architecture, where genes for sequential steps in a metabolic pathway are co-located, is thought to facilitate the co-inheritance and co-regulation of the entire pathway. researchgate.net The discovery of this gene cluster has been pivotal in elucidating the complete biosynthetic route of noscapine. researchgate.netnih.gov
Transcriptional Regulation of Biosynthetic Genes
The biosynthesis of this compound in its native producer, the opium poppy (Papaver somniferum), is a tightly controlled process, regulated at the transcriptional level by specific families of transcription factors (TFs). nih.gov These regulatory proteins bind to promoter regions of the biosynthetic genes, acting as molecular switches to turn gene expression on or off in response to developmental and environmental cues. nih.gov The genes responsible for noscapine synthesis are notably organized into a gene cluster on the poppy genome, which allows for their coordinated expression. researchgate.netresearchgate.net
Several key TF families have been identified as regulators of the benzylisoquinoline alkaloid (BIA) pathways, including the branch leading to noscapine. These include members of the WRKY, bHLH, and MYB families. nih.govdntb.gov.ua
WRKY Transcription Factors: In opium poppy, PsWRKY transcription factors are known to be responsible for expressing a vast majority of the genes involved in BIA pathways. researchgate.net They function by binding to specific DNA sequences known as W-boxes, which are found scattered in the promoter regions of BIA biosynthetic genes, thereby initiating their coordinated transcription. researchgate.net
HB-HD-ZIP Transcription Factors: Through a combination of motif enrichment analysis and transcriptome sequencing, a homolog of the Arabidopsis HB6 protein, belonging to the HB-HD-ZIP family of TFs, has been identified as a key regulator in BIA biosynthesis in P. somniferum. nih.gov This particular TF is suggested to regulate 19 different BIA biosynthetic genes, including four specific to the noscapine branch pathway. nih.gov
The table below summarizes the key transcription factors and their roles in regulating the genes involved in the noscapine biosynthetic pathway.
| Transcription Factor Family | Specific Factor (Homolog) | Role in Noscapine Biosynthesis | Target Genes |
| WRKY | PsWRKY | General activator of BIA pathway genes. researchgate.net | Binds to W-box elements in promoters of biosynthetic genes to initiate transcription. researchgate.net |
| HB-HD-ZIP | Pso06G40150.0 (HB6 homolog) | Key regulator identified through chromatin accessibility and RNA-seq analysis. nih.gov | Postulated to regulate at least four genes within the noscapine branch pathway. nih.gov |
This multi-layered transcriptional control ensures that the energetically expensive production of noscapine is precisely managed within the plant. nih.gov
**2.2. Biotechnological Approaches for this compound Production
The pharmaceutical potential of this compound has driven significant research into developing alternative production platforms to overcome the limitations of agricultural sourcing. Biotechnological approaches, particularly using engineered microorganisms, offer a promising route for sustainable and scalable manufacturing. pnas.org
Biotechnological Approaches for this compound Production
Heterologous Biosynthesis in Microbial Systems
The reconstruction of complex plant metabolic pathways in microbes like yeast is a cornerstone of modern metabolic engineering. This approach, known as heterologous biosynthesis, involves transferring the genetic blueprint for a pathway from the native plant into a microbial host.
Saccharomyces cerevisiae (baker's yeast) has emerged as a powerful chassis for producing plant-derived natural products due to its genetic tractability and suitability for industrial fermentation. researchgate.net Researchers have successfully engineered this yeast for the complete de novo production of this compound, starting from simple sugars. pnas.org
This monumental achievement involved the reconstruction of a biosynthetic pathway comprising over 30 enzymes derived from plants, bacteria, mammals, and yeast itself. pnas.org A key breakthrough was the functional expression of the recently discovered 10-gene cluster from opium poppy that converts (S)-canadine to noscapine. pnas.orgnih.gov The engineered yeast strains successfully incorporate numerous heterologous enzymes, including seven plant endoplasmic reticulum (ER)-localized enzymes, highlighting the capacity of yeast to host complex, multi-step metabolic pathways. pnas.org
The successful reconstruction of the noscapine pathway in yeast was not merely a matter of gene transfer but required extensive optimization. Initial production levels are often low, necessitating a multi-pronged approach to improve titers. Strategies employed included:
Tuning Enzyme Expression: The expression levels of the heterologous pathway enzymes were carefully balanced to ensure a smooth metabolic flux and prevent the accumulation of toxic intermediates.
Enzyme Engineering: The properties of certain enzymes were modified to improve their activity and stability within the yeast cellular environment.
Fermentation Optimization: Process parameters such as media composition and cultivation conditions were fine-tuned to maximize cell growth and product formation.
Through a combination of these strategies, researchers achieved an over 18,000-fold improvement from the initial noscapine titers, reaching levels of approximately 2.2 mg/L. pnas.org
Metabolic Engineering for Enhanced this compound Yields
A critical factor for noscapine biosynthesis is the supply of the cofactor NADPH, which is required by the five plant-derived cytochrome P450 enzymes in the pathway. nih.gov The demand for NADPH in a noscapine-producing strain is substantially higher than in strains producing earlier pathway intermediates. nih.gov To address this bottleneck, metabolic engineering strategies focused on improving NADPH regeneration.
One successful approach involved overexpressing native yeast genes that contribute to NADPH synthesis. The table below outlines some of the yeast genes that were overexpressed and their impact on noscapine production.
| Overexpressed Yeast Gene | Encoded Enzyme | Effect on Noscapine Production |
| Ald6p | Aldehyde Dehydrogenase | ~1.4-fold increase nih.gov |
| Tyr1p | Prephenate Dehydrogenase | ~1.4-fold increase nih.gov |
These modifications, which boost the intracellular supply of NADPH, led to a statistically significant improvement in the final noscapine titer, demonstrating the power of host-centric metabolic engineering for enhancing the production of complex plant natural products. nih.gov
Chemical Synthesis and Derivatization of S,r Noscapine
Synthetic Methodologies for (S,R)-Noscapine
The synthesis of noscapine (B1679977), which possesses two contiguous chiral centers, presents distinct challenges in controlling both relative and absolute stereochemistry. Methodologies have evolved from racemic total syntheses to more refined stereoselective approaches.
Total Synthesis Strategies
The total synthesis of noscapine has been an area of interest for decades, with various strategies developed to construct its complex phthalideisoquinoline framework. Early work by Robinson and Perkin involved the direct condensation of meconin (B138656) and cotarnine (B190853), which were degradation products of natural noscapine. clockss.org More recent approaches have focused on creating the racemic form, (±)-α-noscapine, from simple, commercially available starting materials.
Another strategy employs a blocking group-directed Bischler–Napieralski reaction. researchgate.netdocumentsdelivered.com This method is followed by a highly diastereoselective reduction to yield the desired α-noscapine scaffold. researchgate.net These total synthesis strategies provide a crucial platform for producing noscapine and its analogues, independent of its natural sourcing.
Asymmetric Synthesis Approaches for Enantiomeric Purity
Achieving enantiomeric purity is critical, as different enantiomers of a chiral molecule can exhibit distinct biological activities. While natural noscapine is isolated as the (-)-α-isomer, total syntheses often result in a racemic mixture of (±)-α-noscapine. clockss.org The resolution of this synthetic racemate is one method to obtain the enantiomerically pure compound. clockss.org
Direct asymmetric synthesis, which aims to produce a single enantiomer from prochiral substrates, is a more elegant and efficient approach. While a complete asymmetric total synthesis of this compound has been challenging, related methodologies have been developed for other phthalideisoquinoline alkaloids. For instance, the asymmetric carbonyl addition of chiral dipole-stabilized organometallics has been used to synthesize alkaloids like (-)-egenine and (-)-corytensine, demonstrating a potential pathway for controlling the stereochemistry in this class of compounds. fgcu.edu This approach utilizes chiral auxiliaries on the isoquinoline (B145761) moiety to direct the stereoselective formation of one enantiomer. fgcu.edu Another enantioselective method developed for noscapine analogues involves an alkyne addition reaction catalyzed by the chiral ligand QUINAP. acs.org These approaches highlight potential strategies that could be adapted to achieve the asymmetric total synthesis of this compound, a significant goal in synthetic organic chemistry.
Stereoselective Synthesis of this compound and Related Scaffolds
The noscapine molecule has two stereoisomers, the naturally occurring α-noscapine (erythro) and the less biologically active β-noscapine (threo). clockss.org Controlling the relative stereochemistry between the C-3 of the phthalide (B148349) ring and the C-5' of the isoquinoline ring is a key challenge in its synthesis.
Significant progress has been made in the diastereoselective synthesis of the α-noscapine scaffold. A total synthesis strategy featuring a blocking group-directed Bischler–Napieralski reaction leads to a subsequent diastereoselective reduction with an impressive α/β ratio of over 23:1. researchgate.netdocumentsdelivered.com This high level of stereocontrol ensures that the desired erythro configuration is predominantly formed. Similarly, research into the synthesis of other phthalideisoquinoline alkaloids has shown that the asymmetric addition of certain metalated isoquinolyl oxazolines is 100% selective for the erythro diastereomers. fgcu.edu Such stereoselective methods are crucial for efficiently producing the correct isomeric form of noscapine and for building related scaffolds with defined three-dimensional structures. researchgate.net
Design and Synthesis of this compound Analogues and Derivatives
To enhance its chemical properties, numerous analogues of noscapine have been designed and synthesized through various structural modifications. nih.govnih.gov These efforts have focused on altering specific sites on the noscapine scaffold to investigate structure-activity relationships.
Structural Modification Strategies
Chemical manipulation of the noscapine molecule has been extensively explored, with modifications targeting several key positions. These strategies often begin with the natural (-)-α-noscapine as the starting material. Common modifications include substitutions at the 6'-, 7-, and 9'-positions, as well as alterations to the lactone ring. monash.edu
One common initial step is the N-demethylation of noscapine to produce N-nornoscapine, which provides a secondary amine handle for further derivatization. acs.org This intermediate can then be reacted with a range of reagents like alkyl halides, acid chlorides, and isocyanates to generate N-alkyl, N-acyl, and N-carbamoyl derivatives, respectively. nih.gov Another approach involves creating amino acid conjugates by introducing amino acids at either the 6- or 9-position of the noscapine structure. acs.orgnih.gov
The table below summarizes some of the key modification sites and the types of derivatives synthesized.
| Modification Site | Type of Derivative/Modification | Starting Material | Reference |
| 6'-Position (N-methyl) | N-demethylation to N-nornoscapine | Noscapine | acs.org |
| N-alkyl, N-acyl, N-carbamoyl, N-thiocarbamoyl | N-nornoscapine | nih.gov | |
| N-ethylaminocarbonyl | Noscapine | monash.edu | |
| 9'-Position | Nitro, Amino, Azido (B1232118), Halogenated (F, Cl, Br, I) | Noscapine | researchgate.net |
| (Hetero)alkyl, (Hetero)cycloalkyl | 9'-Bromonoscapine | researchgate.net | |
| Amino acid conjugates (e.g., Tryptophan) | Noscapine | acs.org | |
| 7-Position | O-demethylation to free phenol | Noscapine derivative | monash.edu |
| 1-Position (Lactone) | Reduction to cyclic ether | Noscapine derivative | monash.edu |
| 6-Position | Amino acid conjugates (e.g., Phenylalanine) | N-nornoscapine | acs.orgnih.gov |
This table is generated based on the text and is for illustrative purposes.
Modification of the Phthalide and Isoquinoline Rings
Modifications of the two core heterocyclic ring systems of noscapine—the phthalide and the isoquinoline moieties—have been a major focus of derivatization efforts.
On the isoquinoline ring , the 9'-position has been a particularly fruitful site for modification. A variety of functional groups have been introduced, including nitro, amino, azido, and halogen groups (fluoro, chloro, bromo, and iodo). researchgate.net For example, 9'-bromonoscapine serves as a versatile intermediate that can be further functionalized using techniques like photoredox/nickel dual catalysis to introduce diverse alkyl and cycloalkyl groups. researchgate.net The nitrogen atom of the isoquinoline ring is another key site. The synthesis of N-substituted analogues, often via N-nornoscapine, has yielded extensive libraries of derivatives. nih.gov
The phthalide ring has also been a target for structural changes. A significant modification involves the reduction of the lactone ring to its corresponding cyclic ether analogue. monash.edu This alteration changes the chemical properties of that portion of the molecule. In more drastic modifications, the entire phthalide moiety has been considered for replacement. For instance, strategies have been explored to substitute the phthalide ring system with an isoindolinone ring system, creating a new class of noscapine mimetics. clockss.org These modifications to the core rings are instrumental in exploring the chemical space around the noscapine scaffold.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to the noscapine scaffold influence its biological activity. These studies provide a framework for the rational design of more effective derivatives by correlating structural changes with effects on tubulin binding and cytotoxicity. activeamericas.comresearchgate.net
Systematic modifications at various positions on the noscapine molecule have generated a wealth of SAR data.
C-9 Position: The substitution of a hydrogen atom at the C-9 position with a halogen has a profound impact on activity. nih.govnih.gov The potency generally follows the order Br > Cl > I > F, with 9-bromonoscapine (B8611422) being up to 40 times more potent than noscapine. nih.govnih.gov This enhancement is attributed to increased tubulin-binding affinity. nih.gov Other substitutions at this position, such as azido or amino groups, have also resulted in potent analogues, confirming that this position is critical for modulating biological activity. researchgate.netnih.gov
C-6 Position: Conjugation of amino acids at the C-6 position has been shown to significantly increase cytotoxic properties. nih.govacs.org In particular, aromatic amino acids like phenylalanine and tryptophan lead to compounds with IC50 values in the low micromolar range, a substantial improvement over the parent compound. nih.gov This suggests that the bulky, hydrophobic nature of these amino acid side chains contributes favorably to the interaction with its biological target.
C-7 Position: Modification at the C-7 position of the benzofuranone ring is another effective strategy. nih.gov The conversion of the 7-methoxy group to a hydroxyl group, and its subsequent derivatization to carbamates, leads to analogues with enhanced antiproliferative potential. nih.gov
Nitrogen Atom (N-6'): The N-methyl group is important for activity, but it can be replaced with other small alkyl groups. The synthesis of various N-substituted derivatives (e.g., N-alkyl, N-acyl, N-carbamoyl) has shown that modifications at this site can influence cytotoxicity, with an N-ethyl cyclic ether analogue demonstrating notable activity against prostate and breast cancer cell lines. monash.edumonash.edu
Phthalide Ring: The phthalide moiety appears to play a significant role in the anticancer properties of these compounds. Studies comparing noscapine-amino acid conjugates with their cotarnine counterparts (which lack the phthalide ring) showed that the noscapine conjugates were more potent, indicating the importance of this structural feature. nih.gov
Stereochemistry plays a critical role in the biological activity of chiral drugs, as biological targets like enzymes and receptors are themselves chiral and often exhibit stereospecific binding. nih.govslideshare.netmdpi.com Noscapine has two chiral centers, at C1 and C9, giving rise to different stereoisomers. The naturally occurring and biologically active isomer is (−)-α-noscapine, which has the (S,R) configuration. nih.govresearchgate.net
The specific three-dimensional arrangement of the atoms in the (S,R)-isomer is crucial for its ability to bind effectively to tubulin. researchgate.net While other isomers exist, they generally show significantly lower biological activity. Research involving the synthesis of noscapine analogues and their corresponding enantiomers has underscored the importance of this specific stereochemical configuration. researchgate.net The distinct spatial orientation of the phthalide and tetrahydroisoquinoline ring systems in the (S,R) configuration is optimal for interaction with the noscapine binding site on tubulin. Any deviation from this stereochemistry leads to a weaker interaction and, consequently, reduced biological efficacy. This highlights that maintaining the correct stereochemistry is a fundamental requirement when designing and synthesizing new, potent noscapine derivatives.
Molecular and Cellular Mechanisms of Action of S,r Noscapine
Microtubule Dynamics Modulation
(S,R)-Noscapine modulates microtubule dynamics, a critical process for cell division, motility, and intracellular transport. Unlike some other microtubule-targeting agents that cause either extensive polymerization or depolymerization, noscapine (B1679977) subtly alters the dynamic instability of microtubules.
This compound directly interacts with tubulin, the fundamental protein component of microtubules. nih.gov This interaction is the initial step in its mechanism of action.
Research has demonstrated that this compound binds to tubulin in a stoichiometric ratio of approximately one molecule of noscapine per tubulin dimer. nih.govnih.gov This binding is a key aspect of its ability to influence microtubule behavior. In silico analyses have suggested that the most probable binding site for noscapine is located at the intradimer region of the α and β-tubulin subunits. nih.govresearchgate.net
| Compound | Binding Stoichiometry (Drug:Tubulin Dimer) | Dissociation Constant (KD) |
| This compound | ~1:1 | 144 ± 1.0 µM |
| 9-Bromonoscapine (B8611422) (EM011) | Not explicitly stated | 54 ± 9.1 µM |
| N-(3-bromobenzyl) noscapine (6f) | Not explicitly stated | 38 ± 4.0 µM |
This table presents the binding stoichiometry and dissociation constants of this compound and some of its more potent derivatives with tubulin. Data sourced from multiple studies. nih.gov
Upon binding, this compound induces a conformational change in the tubulin dimer. nih.gov This alteration is believed to be a crucial factor in how it modulates the assembly and disassembly of microtubules. nih.gov Molecular dynamics simulations have indicated that noscapine binding can have a long-range allosteric effect on the tubulin heterodimer. nih.gov Structural studies have further elucidated that the anticancer activity of noscapine may stem from a bioactive metabolite that binds to the colchicine (B1669291) site on tubulin. csic.esnih.gov It is proposed that the 7A-methoxy group on the noscapine molecule sterically hinders its binding to tubulin. csic.esnih.gov
This compound's effect on microtubule polymerization is modest compared to other agents like taxanes or vinca (B1221190) alkaloids. It does not cause a significant change in the total polymer mass of tubulin. nih.govnih.gov Instead of promoting massive polymerization or depolymerization, noscapine appears to dampen the dynamic instability of microtubules. nih.gov Some studies suggest it may act as a depolymerization inhibitor. nih.gov
A key mechanism of this compound is its ability to suppress microtubule dynamics by increasing the time microtubules spend in a "pause" or attenuated state. nih.govaacrjournals.orgresearchgate.net This means the microtubules are less dynamic, neither growing nor shortening significantly. nih.govresearchgate.net This suppression of dynamic instability interferes with the normal functions of microtubules, particularly during cell division. researchgate.net
| Parameter | Effect of this compound |
| Microtubule Growth Rate | Minor decrease |
| Microtubule Shortening Rate | Decreased by 20-22% |
| Catastrophe Frequency | Minor effect |
| Rescue Frequency | Minor effect |
| Pause Duration | Increased by 54% to 244% |
| Dynamicity | Suppressed |
This table summarizes the quantitative effects of this compound on various parameters of microtubule dynamics in living cells. researchgate.net
By altering microtubule dynamics, this compound disrupts the formation and function of the mitotic spindle, the cellular machinery responsible for chromosome segregation during mitosis. nih.govmedicinacomplementar.com.br This interference leads to a mitotic arrest, where cells are unable to proceed through cell division. nih.govnih.govaacrjournals.org The spindles in noscapine-treated cells often appear abnormal, and chromosomes fail to align properly at the metaphase plate. nih.gov This disruption of the mitotic spindle can induce aneuploidy and polyploidy. nih.gov While noscapine-arrested cells may have nearly normal bipolar spindles, some of its more potent derivatives can lead to the formation of multipolar spindles. medicinacomplementar.com.br Ultimately, this disruption of mitosis can trigger apoptosis, or programmed cell death, in proliferating cancer cells. nih.govmedicinacomplementar.com.br
Interaction with Tubulin Subunits
Cell Cycle Regulation and Arrest
This compound exerts its cytotoxic effects in part by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase.
A hallmark of this compound's cellular activity is the induction of cell cycle arrest at the G2/M transition phase. mdpi.comfigshare.com This has been consistently observed across various cancer cell lines. osti.govnih.gov By binding to tubulin, this compound alters microtubule assembly, which is critical for the formation of the mitotic spindle. nih.govnih.gov This disruption prevents cells from successfully navigating mitosis, causing them to accumulate at the G2/M checkpoint. osti.govnih.gov Studies on noscapine analogs have further confirmed that this G2/M phase arrest is a key mechanism of their anticancer activity. nih.govresearchgate.net For instance, a 9-ethynyl analog of noscapine was shown to cause a significant G2/M arrest in cervical cancer cells. researchgate.netnih.gov
| Compound | Cell Line | Concentration | Observation | Source |
|---|---|---|---|---|
| This compound | Various Cancer Cells | Varies | Arrests cell cycle in G2/M phase. | nih.gov |
| 9-Ethynyl Noscapine | HeLa (Cervical Cancer) | Not Specified | Resulted in cell cycle arrest at G2/M. | researchgate.netnih.gov |
| 9-N-arylmethylamino derivatives | Breast Cancer Cells | Varies | Induced apoptosis by arresting cells at G2/M-phase. | nih.gov |
The arrest in mitosis induced by this compound is directly linked to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase. nih.gov By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle, leading to improperly attached kinetochores. nih.govnih.gov This state of improper attachment is a primary signal for the activation of the SAC. nih.govnih.gov The activated checkpoint then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key enzyme required for the degradation of proteins that hold sister chromatids together, thus halting the cell cycle in mitosis. nih.gov
The G2/M arrest induced by this compound is mediated by its influence on key cell cycle regulatory proteins. The progression from G2 to M phase is driven by the activation of the Cyclin B1/Cdc2 (CDK1) complex. frontiersin.org Research has shown that treatment with noscapine analogs leads to a decrease in the protein expression of both Cyclin B1 and Cdc2. researchgate.netnih.gov
The activity of the Cdc2 kinase is tightly regulated by its phosphorylation state. Phosphorylation at Thr161 is required for its activation, while phosphorylation at Tyr15 is inhibitory. cellsignal.comsigmaaldrich.com For mitosis to proceed, Cdc2 must be dephosphorylated at Tyr15. sigmaaldrich.com The G2/M arrest caused by microtubule-disrupting agents is often associated with the sustained inhibitory phosphorylation of Cdc2 at Tyr15, preventing the activation of the Cyclin B1/Cdc2 complex and thus blocking entry into mitosis. frontiersin.org While direct studies on this compound's effect on Cdc2 phosphorylation are limited, its ability to induce G2/M arrest strongly suggests an involvement in maintaining the inactive, phosphorylated state of Cdc2.
In contrast, Cyclin D1 is primarily involved in the G1 to S phase transition. nih.govnih.gov While some studies have explored the expression of Cyclin D1 in various cancers, there is currently limited direct evidence linking its regulation to the G2/M arrest mechanism of this compound. nih.govnih.govrsc.orggeneticsmr.org
| Compound | Affected Protein | Effect | Cell Line | Source |
|---|---|---|---|---|
| 9-Ethynyl Noscapine | Cyclin B1 | Decreased expression | HeLa | researchgate.netnih.gov |
| 9-Ethynyl Noscapine | CDK1 (Cdc2) | Decreased expression | HeLa | researchgate.netnih.gov |
Apoptosis Induction Pathways
Beyond halting the cell cycle, this compound actively promotes programmed cell death, or apoptosis, in cancer cells.
Multiple studies have demonstrated that this compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. osti.govnih.govresearchgate.netnih.gov This pathway is initiated by intracellular stress signals and converges on the mitochondria. nih.gov The commitment to apoptosis via the intrinsic pathway is often regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govmdpi.com Treatment with this compound has been shown to increase the Bax/Bcl-2 ratio, tipping the balance towards cell death. researchgate.net This leads to a cascade of events culminating in the activation of executioner caspases and the dismantling of the cell. nih.gov
A critical event in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane. This compound treatment has been shown to induce mitochondrial damage, characterized by altered mitochondrial morphology and a significant drop in the mitochondrial membrane potential. nih.gov This loss of membrane integrity leads to the opening of the mitochondrial permeability transition pore. nih.gov
The permeabilization of the mitochondrial membrane results in the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. nih.govresearchgate.net Chief among these is cytochrome c. researchgate.netnih.govresearchgate.net Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates caspase-9, the initiator caspase of the intrinsic pathway. nih.gov Activated caspase-9, in turn, activates downstream executioner caspases, such as caspase-3, leading to the biochemical and morphological hallmarks of apoptosis. researchgate.net The upregulation of cytochrome c has been observed in colon cancer cells treated with this compound, confirming this crucial step in its mechanism of action. osti.govresearchgate.net
Activation of Intrinsic Apoptotic Pathway
Caspase Cascade Activation (Caspase-2, -3, -6, -8, -9)
This compound has been demonstrated to induce apoptosis in various cancer cell lines through the activation of the caspase cascade. nih.govresearchgate.net Caspases, a family of cysteine proteases, are central to the apoptotic process, acting as initiators and executioners of cell death. abeomics.comyoutube.com Research on human myeloid leukemia cell lines, including both apoptosis-proficient HL60 cells and apoptosis-resistant K562 cells, has shown that noscapine treatment leads to a notable increase in the activity of several key caspases. nih.govresearchgate.net Specifically, the activation of initiator caspases such as caspase-2, caspase-8, and caspase-9, as well as effector caspases like caspase-3 and caspase-6, has been observed. nih.govresearchgate.net
The activation of this cascade is a critical step in the apoptotic pathway. Initiator caspases are closely linked to pro-apoptotic signals, and once activated, they proceed to activate the executioner caspases. abeomics.com These executioner caspases are then responsible for cleaving a multitude of cellular proteins, which ultimately leads to the dismantling of the cell. youtube.com In the context of noscapine-induced apoptosis, it has been suggested that caspase-8 may be activated downstream of caspase-9 in a Fas-independent manner. nih.govresearchgate.net This indicates that noscapine can trigger the intrinsic apoptotic pathway, which is centered around the mitochondria.
The following table summarizes the caspases activated by this compound as identified in research studies.
| Caspase Family | Specific Caspase Activated | Role in Apoptosis |
| Initiator | Caspase-2 | Initiator |
| Initiator | Caspase-8 | Initiator |
| Initiator | Caspase-9 | Initiator |
| Effector | Caspase-3 | Executioner |
| Effector | Caspase-6 | Executioner |
DNA Fragmentation
A hallmark of apoptosis is the fragmentation of nuclear DNA, a process that occurs in the late stages of programmed cell death. nih.govyoutube.com Treatment with this compound has been shown to induce this phenomenon in cancer cells. nih.govresearchgate.net This degradation of DNA is a direct consequence of the activation of the caspase cascade. dovepress.com Specifically, effector caspases, such as caspase-3, cleave and activate other enzymes, including caspase-activated DNase (CAD). Once activated, CAD proceeds to cleave the DNA in the linker regions between nucleosomes, resulting in the characteristic "ladder" pattern of DNA fragments of varying sizes. dovepress.com
The observation of DNA fragmentation, along with other morphological changes like chromatin condensation, provides strong evidence that noscapine's cytotoxic effects are mediated through the induction of apoptosis. nih.govresearchgate.net This process ensures that the dying cells are efficiently removed without inducing an inflammatory response. Studies have confirmed that the apoptotic effects of noscapine, including DNA fragmentation, are evident in both apoptosis-proficient and apoptosis-resistant leukemia cell lines. nih.govresearchgate.net The ability of noscapine to induce apoptosis through mechanisms that can bypass some forms of resistance makes it a compound of significant interest in cancer research. nih.gov
Modulation of Pro- and Anti-apoptotic Proteins (e.g., Bax, Bcl-2, Survivin, XIAP, cIAP-1)
The commitment to apoptosis is tightly regulated by a balance between pro- and anti-apoptotic proteins, particularly those of the Bcl-2 family. nih.gov this compound has been found to shift this balance in favor of apoptosis by modulating the expression levels of these key regulatory proteins. nih.govnih.gov
A critical aspect of noscapine's mechanism of action is its ability to alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govnih.gov Studies have demonstrated that noscapine treatment leads to a significant increase in the Bax/Bcl-2 ratio. nih.govnih.gov This is achieved through both the upregulation of Bax expression and a notable decrease in the expression of Bcl-2. nih.gov For instance, in MCF-7 breast cancer cells, noscapine treatment increased the Bax/Bcl-2 ratio from 0.71 to 1.08, and in MDA-MB-231 cells, the ratio increased from 0.99 to 3.64. nih.gov
The table below outlines the effects of this compound on key pro- and anti-apoptotic proteins.
| Protein | Family | Function | Effect of this compound |
| Bax | Bcl-2 | Pro-apoptotic | Upregulation |
| Bcl-2 | Bcl-2 | Anti-apoptotic | Downregulation |
| Survivin | IAP | Anti-apoptotic | Downregulation |
Induction of Reactive Oxygen Species (ROS)-Mediated Autophagy
Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. nih.gov While it is primarily a survival mechanism, under certain conditions, it can lead to cell death. uaeu.ac.ae Recent research has indicated that analogs of noscapine can induce autophagy that is mediated by the generation of reactive oxygen species (ROS). researchgate.net
Specifically, a novel tubulin-binding noscapine analog, (R)-9-bromo-5-((S)-4,5-dimethoxy-1,3-dihydroisobenzofuran-1-yl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro- nih.govaacrjournals.org-dioxolo[4,5-g]isoquinoline (Red-Br-nos), has been shown to trigger an autophagic response in human prostate cancer cells. researchgate.net This induction of autophagy is an early cellular event, characterized by the formation of double-membraned vacuoles and an increased expression of autophagy-related proteins like LC3-II and beclin-1. researchgate.net
A key finding is that this autophagy is preceded by the release of ROS. researchgate.net The use of ROS scavengers was able to reduce the extent of autophagy, indicating that ROS generation is a critical trigger for this process. researchgate.net This ROS-mediated autophagy appears to have a protective role in some contexts, as its inhibition led to an increase in apoptotic cell death. researchgate.net While these findings are based on a noscapine analog, they provide a strong indication that the modulation of ROS and autophagy pathways may be a feature of the broader class of noscapinoid compounds. Further research is needed to fully elucidate the role of this compound itself in ROS-mediated autophagy. nih.gov
Modulation of Cellular Signaling Pathways
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of a wide array of cellular processes, including inflammation, cell survival, and proliferation. nih.govaacrjournals.org In many cancers, the NF-κB pathway is constitutively active, which contributes to tumor growth and resistance to therapy. nih.govaacrjournals.org this compound has been identified as a potent modulator of this pathway. nih.govaacrjournals.orgnih.gov
Research has shown that noscapine can suppress both inducible and constitutive NF-κB activation in tumor cells. nih.govnih.gov This suppression has significant downstream effects, including the downregulation of gene products that are regulated by NF-κB. aacrjournals.org These include proteins involved in cell survival (e.g., Bcl-2, survivin), proliferation, invasion, and angiogenesis. aacrjournals.orgnih.gov By inhibiting the NF-κB pathway, noscapine can render cancer cells more susceptible to apoptosis induced by cytokines and chemotherapeutic agents. nih.govnih.gov
Noscapine's inhibitory effect on the NF-κB pathway has been observed to lead to the suppression of phosphorylation and nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov This prevents NF-κB from binding to its target DNA sequences in the nucleus and activating the transcription of pro-survival genes. aacrjournals.org The modulation of the NF-κB pathway is a key component of noscapine's anticancer activity, contributing to its ability to inhibit proliferation and potentiate apoptosis in leukemia and other cancer cells. nih.govnih.gov
Inhibition of IκB Kinase (IKK) Activation
The activation of the NF-κB pathway is critically dependent on the IκB kinase (IKK) complex. nih.govnih.gov IKK phosphorylates the inhibitory protein IκBα, which targets it for ubiquitination and subsequent degradation by the proteasome. nih.gov The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate gene expression. aacrjournals.org
This compound has been shown to exert its inhibitory effect on the NF-κB pathway by directly targeting the IKK complex. nih.govaacrjournals.org Studies have demonstrated that noscapine is a potent inhibitor of IKK activation. nih.govaacrjournals.org By inhibiting IKK, noscapine prevents the phosphorylation and subsequent degradation of IκBα. nih.govnih.gov This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation and activity of NF-κB. nih.gov
The inhibition of IKK activation by noscapine is a pivotal molecular event that underlies its modulation of the NF-κB signaling pathway. nih.gov This mechanism of action highlights noscapine as a compound that can interfere with a key signaling node that is often dysregulated in cancer. aacrjournals.org
The following table summarizes the key molecular events in the modulation of the NF-κB pathway by this compound.
| Molecular Target | Action of this compound | Consequence |
| IκB Kinase (IKK) | Inhibition of activation | Prevents phosphorylation of IκBα |
| IκBα | Inhibition of phosphorylation and degradation | Stabilization in the cytoplasm |
| NF-κB (p65) | Inhibition of phosphorylation and nuclear translocation | Sequestration in the cytoplasm |
Suppression of IκBα Phosphorylation and Degradation
This compound effectively suppresses the NF-κB signaling cascade by inhibiting the activation of IκBα kinase (IKK). unc.edu The inhibition of IKK prevents the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. unc.edunih.gov Consequently, the degradation of IκBα is also inhibited, leading to the continued cytoplasmic retention of NF-κB and the blockade of its nuclear translocation and subsequent transcriptional activity. unc.edumdpi.com
Impact on NF-κB-Regulated Gene Products
By thwarting NF-κB activation, this compound significantly downregulates the expression of various NF-κB-regulated gene products that are pivotal for tumor progression. unc.edunih.gov Research has demonstrated that noscapine treatment leads to the suppression of proteins involved in cell proliferation (cyclin D1), inflammation (cyclooxygenase-2 or COX-2), invasion (matrix metalloproteinase-9 or MMP-9), and cell adhesion (intercellular adhesion molecule-1 or ICAM-1). nih.gov Furthermore, it also curtails the expression of the pro-angiogenic factor, vascular endothelial growth factor (VEGF). nih.gov
Table 1: Impact of this compound on NF-κB-Regulated Gene Products
| Gene Product | Function | Effect of this compound |
|---|---|---|
| Cyclin D1 | Cell Proliferation | Downregulation nih.gov |
| COX-2 | Inflammation | Downregulation unc.edunih.gov |
| MMP-9 | Invasion | Downregulation nih.gov |
| ICAM-1 | Cell Adhesion | Downregulation nih.gov |
| VEGF | Angiogenesis | Downregulation nih.gov |
c-Jun N-terminal Kinase (JNK) Pathway Activation
The c-Jun N-terminal kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade and is primarily associated with cellular responses to stress, leading to apoptosis or inflammation. researchgate.net Studies have indicated that this compound can activate the JNK pathway. unc.eduresearchgate.net This activation is a key component of its pro-apoptotic effects in cancer cells. researchgate.net The activation of JNK signaling by noscapine contributes to the induction of programmed cell death, highlighting a crucial mechanism of its anti-tumor activity. researchgate.netresearchgate.net
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Signaling
Recent research has illuminated the role of the Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) signaling pathway in the anti-cancer effects of noscapine. In human colon cancer cells, noscapine has been found to induce apoptosis by regulating the PI3K/mTOR pathway. This regulation is intricately linked to the expression of the tumor suppressor PTEN.
Regulation of Phosphatase and Tensin Homolog (PTEN) Expression
The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), is a critical negative regulator of the PI3K/Akt signaling pathway. Evidence suggests that the anti-cancer mechanisms of noscapine involve the modulation of PTEN. Specifically, in human colon cancer cells, the effects of noscapine on apoptosis and the Warburg effect were found to be mediated through the PTEN/PI3K/mTOR signaling pathway. nih.gov Furthermore, interference with PTEN was shown to reverse the therapeutic effects of noscapine, indicating that PTEN is a crucial component in the molecular action of this compound. nih.gov
Anti-Angiogenic and Anti-Inflammatory Mechanisms
This compound exhibits significant anti-angiogenic and anti-inflammatory properties, which are mediated through its influence on key molecular targets involved in these processes. wikipedia.orgresearchgate.net
Inhibition of Hypoxia-Inducible Factor-1 Alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Expression
Under hypoxic conditions, which are common in the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor-1 alpha (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). nih.gov this compound has been shown to be a novel inhibitor of the HIF-1 pathway. nih.gov It inhibits the hypoxia-mediated expression of HIF-1α in human glioma cells. nih.gov This suppression of HIF-1α, in turn, leads to a decrease in the secretion of its target gene product, VEGF. nih.gov By downregulating both HIF-1α and VEGF, this compound effectively curtails the signaling cascade that drives the formation of new blood vessels, thereby exerting its anti-angiogenic effects. nih.govnih.gov
Table 2: Anti-Angiogenic Mechanisms of this compound
| Target Molecule | Cellular Process | Effect of this compound |
|---|---|---|
| HIF-1α | Transcriptional regulation of angiogenesis | Inhibition of expression nih.gov |
| VEGF | Endothelial cell proliferation and migration | Decreased secretion nih.govnih.gov |
Modulation of Endothelial Cell Functions (e.g., Migration, Tubule Formation)
This compound, also known as Noscapine, demonstrates significant effects on endothelial cell functions, which are critical in the process of angiogenesis. Research indicates that noscapine can impede endothelial cell migration and the formation of tubule-like structures, key events in the development of new blood vessels. One of the mechanisms by which noscapine achieves this is through the inhibition of the endothelial cell activator interleukin 8 (IL-8), which subsequently reduces the migration of endothelial cells in the brain. nih.govnih.gov
Furthermore, noscapine has been shown to possess antiangiogenic properties by targeting the hypoxia-inducible factor-1α (HIF-1α) pathway. In hypoxic conditions, which are common in solid tumors, HIF-1α is overexpressed and leads to the upregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF). elsevierpure.com Noscapine treatment of human glioma cell lines under hypoxic conditions inhibited the expression of HIF-1α and consequently decreased the secretion of VEGF. elsevierpure.com This reduction in VEGF limits the stimulation of endothelial cells, thereby inhibiting their ability to form new blood vessels. elsevierpure.com The antiangiogenic activity of noscapine is also associated with its ability to disrupt the formation of endothelial tubules. elsevierpure.com
Derivatives of noscapine have also been evaluated for their effects on endothelial cell chemotaxis. For instance, chloro-noscapine, bromo-noscapine, and folate-noscapine have shown inhibitory effects on the chemotaxis of endothelial cells with varying potencies. researchgate.net
Inhibitory Effects of Noscapine and its Derivatives on Endothelial Cell Functions
| Compound | Effect | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Reduced endothelial cell migration | Inhibition of interleukin 8 (IL-8) | nih.govnih.gov |
| This compound | Inhibition of angiogenesis | Inhibition of HIF-1α expression and decreased VEGF secretion | elsevierpure.com |
| This compound | Disruption of endothelial tubule formation | Associated with its microtubule binding activity | elsevierpure.com |
| Cl-noscapine | Inhibition of endothelial cell chemotaxis (IC50: 28.01 µM) | Not specified | researchgate.net |
| Br-noscapine | Inhibition of endothelial cell chemotaxis (IC50: 19.78 µM) | Not specified | researchgate.net |
| Folate-noscapine | Inhibition of endothelial cell chemotaxis (IC50: 10.76 µM) | Not specified | researchgate.net |
Anti-Inflammatory Effects and Associated Molecular Targets
This compound and its derivatives have demonstrated notable anti-inflammatory properties through various molecular mechanisms. These compounds can modulate inflammatory responses by targeting key mediators and pathways involved in inflammation. nih.govmedchemexpress.com The anti-inflammatory potential of noscapine is attributed to its ability to interfere with cell surface receptor ligation, abrogate signal transduction by affecting microtubule dynamics, and inhibit gene transcription in the nucleus. nih.govresearchgate.net
Bradykinin (B550075) Receptor Antagonism
The role of this compound as a bradykinin receptor antagonist has been a subject of investigation with some conflicting findings. Several sources describe noscapine as a non-competitive antagonist of the bradykinin B2 receptor. nih.govmedchemexpress.comselleckchem.com This antagonism is suggested to contribute to its protective effects against brain damage from hypoxia/ischemia by reducing edema. nih.gov The activation of B2 receptors is known to generate free radicals following ischemic damage, and by antagonizing these receptors, noscapine may mitigate this damage. nih.gov It has been proposed that noscapine's ability to inhibit bradykinin-induced inflammation is due to this receptor antagonism. nih.gov
However, a study utilizing an established contractile bioassay for bradykinin B2 receptor ligands, the isolated human umbilical vein, found that noscapine did not behave as a B2 receptor antagonist at the concentrations tested. nih.gov This study suggests that the previously reported inhibitory effect of noscapine on the B2 receptor might be due to an indirect physiological antagonism rather than direct receptor binding. nih.gov
Inhibition of Pro-inflammatory Cytokine and Chemokine Release
A significant aspect of the anti-inflammatory action of this compound and its analogs involves the inhibition of pro-inflammatory cytokine and chemokine secretion. Brominated derivatives of noscapine, in particular, have been shown to be potent inhibitors of cytokine and chemokine release from macrophages without affecting cell viability. nih.gov Specifically, brominated noscapine has been found to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and the chemokine IP-10/CXCL10 from macrophages. nih.govresearchgate.net These brominated analogs have also been shown to dampen TLR-mediated TNF-α and nitric oxide (NO) release from human and murine macrophages in a dose-dependent manner. nih.gov
Furthermore, studies have indicated that noscapine can significantly decrease the levels of other pro-inflammatory factors, including interleukin-1β (IL-1β), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). nih.gov This effect has been observed in the context of inflammatory bowel disease and colon cancer models. nih.gov The ability of noscapine to reduce the release of these key inflammatory mediators underscores its potential as an anti-inflammatory agent. researchgate.net
Inhibition of Pro-inflammatory Mediators by Noscapine and its Derivatives
| Compound | Inhibited Mediator | Cell Type/Model | Reference |
|---|---|---|---|
| Brominated Noscapine | TNF-α | Macrophages | nih.govresearchgate.net |
| Brominated Noscapine | IP-10/CXCL10 | Macrophages | nih.govresearchgate.net |
| Brominated Noscapine | Nitric Oxide (NO) | Human and murine macrophages | nih.gov |
| This compound | IL-1β | Inflammatory bowel disease/colon cancer model | nih.gov |
| This compound | IFN-γ | Inflammatory bowel disease/colon cancer model | nih.gov |
| This compound | IL-6 | Inflammatory bowel disease/colon cancer model | nih.gov |
Myeloperoxidase Pro-Fibrotic Effect Inhibition
This compound has been identified as an inhibitor of the pro-fibrotic effects of myeloperoxidase (MPO). MPO is an enzyme released by neutrophils that has been linked to inflammatory and fibrotic diseases. mdpi.comnih.gov In the context of equine endometrium, MPO has been shown to induce fibrosis by increasing the expression of collagen type 1 (COL1). mdpi.comnih.govmadbarn.com
A study investigating the effect of noscapine on MPO-induced fibrosis found that noscapine was able to reduce the MPO-induced increase in COL1A2 mRNA transcription. mdpi.comnih.gov This inhibitory effect was observed to be dependent on the timing of treatment and the phase of the estrous cycle in equine endometrial explants. mdpi.comnih.gov Specifically, the treatment with MPO increased both COL1A2 mRNA transcription and COL1 protein abundance, while noscapine effectively counteracted the increase in COL1A2 mRNA transcription. mdpi.commadbarn.com These findings suggest that noscapine holds promise as an anti-fibrotic molecule by targeting the pro-fibrotic actions of myeloperoxidase. mdpi.comnih.gov
Other Investigated Cellular Targets and Interactions
Interaction with CYLD Protein and its Modulatory Role
This compound's anticancer activity is modulated by its interaction with the cylindromatosis (CYLD) protein, a tumor suppressor that is associated with microtubules. nih.gov The CYLD protein interacts with microtubules primarily through its N-terminal cytoskeleton-associated protein glycine-rich (CAP-Gly) domain. nih.gov This interaction is crucial for regulating the dynamic properties of microtubule assembly. nih.gov
Research has demonstrated that CYLD enhances the ability of noscapine to induce mitotic arrest and apoptosis in acute lymphoblastic leukemia (ALL) cell lines and primary cells. nih.gov Overexpression of CYLD leads to an accumulation of microtubule bundles in the presence of noscapine, indicating that CYLD enhances the effect of noscapine on microtubule polymerization. nih.gov This suggests a model where CYLD binds to the outer surface of microtubules, thereby promoting the binding of noscapine to microtubules. nih.gov This enhanced binding, in turn, stimulates noscapine's ability to cause mitotic arrest and subsequent apoptosis. nih.gov The modulatory role of CYLD is dependent on its microtubule-binding capacity, as a mutant form of CYLD lacking the CAP-Gly domain did not show the same effect. nih.gov Furthermore, siRNA-mediated knockdown of CYLD expression significantly reduced the percentage of cells arrested at mitosis by noscapine. researchgate.net
Subcellular Localization of this compound in Research Models
Research into the molecular and cellular mechanisms of this compound has consistently demonstrated its interaction with tubulin, the protein subunit that polymerizes to form microtubules. researchgate.netnih.gov Microtubules are a major component of the cytoskeleton and are predominantly located in the cytoplasm of eukaryotic cells. Therefore, the primary subcellular localization of this compound is understood to be the cytoplasm , where it can directly bind to tubulin dimers. researchgate.net This interaction alters microtubule dynamics, leading to a cascade of events that includes cell cycle arrest and apoptosis. nih.govksbu.edu.tr
While the cytoplasm is the principal site of action, the distribution of this compound to other subcellular compartments has not been extensively detailed in published research. Studies involving fluorescently-labeled analogs of noscapine, which would allow for direct visualization of its accumulation within specific organelles through techniques like confocal microscopy, are not widely available in the current scientific literature. Similarly, comprehensive subcellular fractionation studies, which would involve separating cellular components (e.g., nucleus, mitochondria, endoplasmic reticulum, and cytosol) and quantifying the concentration of this compound in each fraction, have not been a primary focus of investigation.
However, some studies provide indirect evidence that may suggest a broader distribution. For instance, investigations into the effects of noscapine on mitochondrial pathways of apoptosis imply that the compound or its downstream signaling effects may influence mitochondrial function. nih.gov One study observed that noscapine treatment led to morphological changes in the mitochondria of human colon cancer cells, including enlargement and indistinguishable outer and inner membranes.
Furthermore, a study using confocal fluorescence microscopy on certain azinium salts, which can interact with DNA, showed a fluorescence signal in all cellular compartments, including within the nucleus. acs.org While this research was not conducted on this compound itself, it highlights the possibility that small molecules with certain physicochemical properties can distribute throughout the cell. Given that this compound is a lipophilic molecule, it is plausible that it can cross various cellular membranes. researchgate.net Indeed, pharmacokinetic studies have shown that noscapine has a large volume of distribution, indicating that it readily distributes into tissues. researchgate.netspringermedizin.de
Table 1: Summary of Research Findings on the Subcellular Localization of this compound
| Research Model/Methodology | Key Findings | Inferred Subcellular Localization |
| In vitro tubulin polymerization assays | This compound binds to tubulin and alters microtubule dynamics. researchgate.net | Cytoplasm |
| Cell cycle analysis in cancer cell lines | Causes mitotic arrest, a process initiated in the cytoplasm. ksbu.edu.tr | Cytoplasm |
| Apoptosis assays in cancer cell lines | Induces apoptosis through mitochondrial pathways. nih.gov | Cytoplasm, potential influence on Mitochondria |
| Transmission Electron Microscopy in human colon cancer cells | Treatment resulted in mitochondrial enlargement and morphological changes. | Cytoplasm, Mitochondria |
| Pharmacokinetic studies in animal models | Exhibits a large volume of distribution, suggesting good tissue penetration. researchgate.netspringermedizin.de | General cellular distribution, including Cytoplasm |
Table of Compounds
Advanced Research Methodologies and Approaches for S,r Noscapine
Analytical Techniques for (S,R)-Noscapine Quantification and Characterization
Precise quantification and thorough characterization are fundamental to understanding the behavior of this compound. A suite of powerful analytical techniques is utilized for this purpose, ranging from high-resolution separation methods to sensitive spectroscopic analyses.
Chromatographic Methods (e.g., HPLC, Chiral Chromatography)
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a cornerstone method, widely used for purity assessment, stability studies, and quantification in bulk drug substances and pharmaceutical formulations. Reverse-phase HPLC (RP-HPLC) methods, often employing C18 columns, have been developed and validated for the determination of noscapine (B1679977) and its degradation impurities. For instance, a stability-indicating HPLC method can separate this compound from its potential degradants, ensuring accurate measurement of the active compound. researchgate.net Furthermore, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity for the determination of noscapine in biological matrices like rat plasma, which is crucial for pharmacokinetic studies. akjournals.com
Given that noscapine possesses two chiral centers, leading to four possible stereoisomers, chiral chromatography is essential for separating these enantiomers and diastereomers. nih.gov The direct separation of enantiomers is often achieved using chiral stationary phases (CSPs) in HPLC. chromatographyonline.com This is critical because different stereoisomers can exhibit distinct pharmacological activities and potencies. The ability to isolate and quantify the specific (S,R)-enantiomer is vital for understanding its unique biological effects.
| Technique | Column Type | Application | Key Findings | Reference |
|---|---|---|---|---|
| RP-HPLC | Waters Sunfire, C18 | Determination of degradation impurity (Papaverine) | Good resolution between Noscapine and Papaverine (B1678415) (2.8). | |
| HPLC | Gemini NX C18 | Stability-indicating assay for Noscapine and its process impurities | Method separated the drug from nine potential degradation products. | researchgate.net |
| UPLC-MS/MS | ACQUITY UPLC BEH C18 | Quantification in rat plasma | Good linearity and precision for pharmacokinetic studies. | akjournals.com |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Separation of enantiomers | Direct method for separating stereoisomers. | chromatographyonline.com |
Spectroscopic Techniques (e.g., FTIR, Fluorescence Quenching, Circular Dichroism)
Spectroscopic methods provide valuable information about the structure, conformation, and interactions of this compound. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the compound by analyzing its characteristic molecular vibrations, confirming the presence of specific functional groups. mdpi.com This technique is a powerful tool for the initial characterization and identification of noscapine. ijcrt.org
Fluorescence quenching is a dynamic technique used to study the interaction of this compound with biomolecules. For example, studies have utilized the intrinsic fluorescence of molecules like lysozyme (B549824) or the fluorescence of noscapine itself to investigate binding mechanisms. bohrium.comnih.gov By monitoring the quenching of fluorescence upon complex formation, researchers can determine binding constants and understand the nature of the interaction, such as whether it is static or dynamic. bohrium.comnih.gov Such studies have been employed to explore the delivery of noscapine from micelles to DNA, revealing its relocation from a carrier to its target. nih.gov
Circular Dichroism (CD) spectroscopy is employed to investigate conformational changes in macromolecules, such as proteins and DNA, upon binding with this compound. bohrium.com Changes in the CD spectrum of a protein, for instance, can indicate alterations in its secondary structure (e.g., alpha-helix and beta-sheet content) when it forms a complex with the drug. bohrium.com This provides insight into how this compound binding might affect the structure and, consequently, the function of its biological targets.
Advanced Imaging for Cellular and Subcellular Interactions
Understanding where and how this compound interacts within a cell is crucial to elucidating its mechanism of action. Advanced imaging techniques, such as super-resolution microscopy (SRM), offer the capability to visualize these interactions at the subcellular level, overcoming the diffraction limit of conventional light microscopy. nih.govnih.gov While specific studies applying SRM to this compound are emerging, the technology holds immense potential.
Given that this compound's primary target is tubulin, which forms the microtubules of the cytoskeleton, SRM could be used to visualize the drug's effect on microtubule dynamics in living cells with unprecedented detail. nih.gov Techniques like Stimulated Emission Depletion (STED) microscopy or Structured Illumination Microscopy (SIM) could track the localization of fluorescently-labeled noscapine analogs in relation to microtubule structures, the mitotic spindle, and other organelles. nih.gov This would allow researchers to directly observe the drug's impact on cellular processes like mitosis and intracellular transport at the single-cell level. harvard.eduresearchgate.net Such high-resolution imaging can provide critical insights into how noscapine induces apoptosis and cell cycle arrest in cancer cells. researchgate.net
Computational Chemistry and Molecular Modeling
Computational approaches have become powerful tools in drug discovery and development, providing detailed insights into molecular interactions that are often difficult to study experimentally. scirp.org Molecular modeling and simulations play a significant role in understanding the binding of this compound to its biological targets and in the rational design of more potent analogs.
Molecular Docking Studies with Target Proteins (e.g., Tubulin, Estrogen Sulfotransferase, Anti-apoptotic proteins, β-catenin)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method has been extensively used to study the interaction of this compound and its derivatives with various protein targets.
Tubulin: As a known tubulin-binding agent, numerous docking studies have investigated the interaction of noscapine with the αβ-tubulin heterodimer. nih.govnih.gov These studies help to identify the specific binding site, often at the interface of the α- and β-tubulin subunits, and the key amino acid residues involved in the interaction. nih.gov The insights gained from docking are crucial for designing novel noscapine analogs with enhanced tubulin-binding affinity and anti-mitotic activity. nih.govresearchgate.net
Other Targets: Docking studies have also explored the interaction of noscapine with other potential targets. researchgate.net These include Estrogen Sulfotransferase, the anti-apoptotic protein Bcl-xL, and β-catenin. researchgate.netimedpub.com By predicting the binding affinity and interaction patterns, these computational studies can help to identify new therapeutic applications for this compound and guide the development of derivatives with specific inhibitory activities against these proteins. researchgate.net The fitness score, which represents the total energy of the docking interaction, is often used to rank and identify the most promising candidates. researchgate.net
| Target Protein | Protein Data Bank (PDB) ID | Significance | Reference |
|---|---|---|---|
| Tubulin | 6Y6D | Primary anti-mitotic target; studies aim to enhance binding affinity. | nih.gov |
| Estrogen Sulfotransferase | 1AQU | Potential target for hormone-dependent cancers. | researchgate.netimedpub.com |
| Anti-apoptotic protein Bcl-xL | 2O1Y | Inhibition can promote programmed cell death in cancer cells. | researchgate.netimedpub.com |
| β-catenin | 1JDH | Involved in cell adhesion and gene transcription; a target in cancer. | researchgate.netimedpub.com |
Molecular Dynamics Simulations to Elucidate Protein-Ligand Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. mdpi.com This technique complements the static picture provided by molecular docking by simulating the movements of atoms and molecules, thus assessing the stability of the protein-ligand complex. nih.govtandfonline.com
MD simulations have been used to evaluate the stability of the this compound-lysozyme complex, confirming a stable binding with minimal deviations in the protein structure, as measured by the root-mean-square deviation (RMSD). bohrium.comnih.gov These simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period. researchgate.net By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the binding affinity and the conformational changes that occur upon ligand binding. nih.govnih.gov Such studies are invaluable for validating docking results and for providing a more accurate representation of the dynamic nature of the drug-target interaction. mdpi.com
Quantum Mechanics Calculations for this compound Derivatives
Quantum mechanics (QM) calculations offer a powerful computational lens to investigate the electronic structure and properties of molecules, providing insights that are often inaccessible through experimental means alone. In the context of this compound and its derivatives, QM methods, particularly Density Functional Theory (DFT), are employed to understand their intrinsic properties, which in turn can inform the design of analogues with enhanced anticancer activity.
One area of application is the study of how different solvents affect the electronic structure and stability of noscapine. For instance, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to explore these aspects. bohrium.comresearchgate.net Such studies can calculate various parameters, including free energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). bohrium.comresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's reactivity and electronic transitions. bohrium.comresearchgate.net For example, a smaller energy gap can indicate higher reactivity. It was observed that polar solvents can cause a red shift in the ultraviolet-visible spectrum of noscapine, corresponding to a reduction in the HOMO-LUMO energy gap. bohrium.comresearchgate.net
These computational approaches can also predict physiochemical properties like polarizability and acidic character, which are crucial for molecular interactions. bohrium.comresearchgate.net By understanding how these properties change in different solvent environments, researchers can better predict the behavior of noscapine derivatives in biological systems. bohrium.comresearchgate.net Furthermore, QM calculations can be used to analyze spectroscopic data, such as infrared and nuclear magnetic resonance spectra, and to correlate these computational results with experimental findings to validate the computational models. bohrium.comresearchgate.net
While the direct application of extensive QM calculations to a wide range of this compound derivatives is an emerging area, these methods hold significant promise for elucidating the electronic features that govern their biological activity. This knowledge can guide the rational design of new derivatives with improved therapeutic potential.
Chemoinformatics Approaches for Ligand Design and Screening
Chemoinformatics plays a pivotal role in modern drug discovery by integrating computational methods to analyze and predict the biological activity of chemical compounds. For this compound and its derivatives, chemoinformatics approaches are instrumental in designing novel ligands with enhanced potency and in screening large virtual libraries of compounds to identify promising candidates for synthesis and further testing.
A key chemoinformatics tool is in silico molecular modeling, which allows for the rational design of new derivatives. By creating three-dimensional models of the target protein, tubulin, and docking noscapine analogues into the binding site, researchers can predict their binding affinity and mode of interaction. nih.gov This information is invaluable for understanding the structure-activity relationships (SAR), which describe how chemical structure relates to biological activity. monash.edu For example, in silico modeling has been used to rationalize the varying biological activities of noscapine analogues with different substituents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is another powerful chemoinformatics technique. QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. These models can be used to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Molecular docking studies are frequently employed to predict the binding orientation and affinity of noscapine derivatives to tubulin. These studies can help to explain the observed biological activity of a series of compounds and to guide the design of new analogues with improved binding characteristics. The results of docking studies are often expressed as a binding score, which provides an estimate of the binding affinity.
In Vitro Cellular Research Models
Application in Various Cancer Cell Lines to Elucidate Mechanisms
The anticancer potential of this compound and its derivatives has been extensively evaluated in a wide array of cancer cell lines, providing crucial insights into their mechanisms of action. These in vitro studies have consistently demonstrated the ability of noscapinoids to inhibit cell proliferation and induce apoptosis (programmed cell death). nih.govnih.gov
The primary mechanism of action of noscapine and its analogues is their interaction with tubulin, a protein that is a key component of microtubules. researchgate.net Microtubules are dynamic structures that are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. researchgate.net Unlike some other microtubule-targeting agents, noscapine does not significantly alter the total polymer mass of microtubules but rather modulates their dynamics. nih.gov
The antiproliferative activity of noscapine and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Numerous studies have reported the IC50 values of various noscapine analogues in different cancer cell lines, revealing that many derivatives exhibit significantly greater potency than the parent compound. nih.govnih.govacs.org
For example, amino acid conjugates of noscapine have shown enhanced cytotoxic properties compared to noscapine itself. acs.org The antiproliferative activities of a selection of these derivatives against the 4T1 mammary carcinoma cell line are presented in the table below.
| Compound | Cancer Cell Line | IC50 (µM) |
| Noscapine | 4T1 | 215.5 |
| Noscapine-phenylalanine | 4T1 | 11.2 |
| Noscapine-tryptophan | 4T1 | 16.3 |
| Cotarnine-tryptophan | 4T1 | 54.5 |
This table is based on data from a study on noscapine and cotarnine (B190853) amino acid derivatives and is intended for illustrative purposes. acs.org
Studies have also shown that noscapinoids can induce apoptosis in cancer cells, which is a key mechanism of their anticancer activity. nih.gov The induction of apoptosis has been demonstrated through various techniques, including flow cytometry analysis of annexin (B1180172) V and propidium (B1200493) iodide stained cells. nih.gov Furthermore, it has been observed that some noscapine derivatives can cause cell cycle arrest at the G2/M phase, which is consistent with their mechanism of action as microtubule-targeting agents. nih.gov
The efficacy of noscapine and its derivatives has been demonstrated in a variety of cancer cell lines, including but not limited to:
Breast cancer: MCF-7 monash.edunih.gov
Lung cancer: A549 nih.gov
Leukemia and Lymphoma nih.gov
Renal cancer nih.gov
Cervical cancer: HeLa nih.gov
High-Throughput Screening for Identification of Active Derivatives
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. azolifesciences.com While specific large-scale HTS campaigns for this compound derivatives are not extensively detailed in publicly available literature, the methodologies for such screenings are well-established for microtubule-targeting agents.
HTS assays for identifying active noscapine derivatives would typically involve either cell-based or biochemical approaches. nih.govnih.gov
Cell-based HTS assays often utilize automated microscopy to visualize the effects of compounds on the microtubule cytoskeleton. nih.gov For example, cells can be engineered to express fluorescently tagged tubulin, allowing for the direct observation of changes in microtubule morphology upon treatment with test compounds. nih.gov These assays can identify compounds that disrupt the microtubule network, leading to mitotic arrest and cell death. nih.gov Parameters such as cell cycle progression and the formation of microtubule spindles can also be monitored as readouts. nih.gov
Biochemical HTS assays often involve in vitro tubulin polymerization assays. nih.gov These assays measure the ability of a compound to either inhibit or promote the assembly of purified tubulin into microtubules. nih.gov The polymerization of tubulin can be monitored by measuring the increase in light scattering or fluorescence. nih.gov These assays can be adapted to a high-throughput format using microplates, enabling the rapid screening of large compound libraries. nih.gov
The goal of an HTS campaign for noscapine derivatives would be to identify "hits"—compounds that exhibit the desired biological activity. These hits would then be subjected to further characterization and optimization to develop lead compounds with improved potency and drug-like properties.
Preclinical In Vivo Studies in Animal Models
Preclinical in vivo studies in animal models are a critical step in the development of new anticancer drugs, providing essential information on their efficacy, pharmacokinetics, and toxicity in a living organism. This compound and its derivatives have been the subject of such studies, which have demonstrated their potential as therapeutic agents.
In vivo studies have shown that noscapine can inhibit tumor growth in animal models. mdpi.com For example, in a xenograft model of human non-small cell lung cancer, oral administration of noscapine was shown to suppress tumor growth. The antitumor activity of noscapine in these models is attributed to its ability to induce apoptosis in cancer cells.
Pharmacokinetic studies in mice have been conducted to understand the absorption, distribution, metabolism, and excretion of noscapine. These studies are crucial for determining the appropriate dosing regimens for future clinical trials.
Furthermore, preclinical in vivo studies have provided evidence for the low toxicity of noscapine. In tumor-bearing mice, noscapine has been shown to inhibit tumor growth with little to no toxicity to normal tissues. This favorable safety profile is a significant advantage for a potential anticancer drug.
One particularly promising derivative, 9-bromonoscapine (B8611422), has demonstrated high potency against drug-resistant xenograft tumors without any detectable toxicity. nih.gov This highlights the potential of developing noscapine analogues with improved efficacy and safety profiles. The results from these preclinical in vivo studies provide a strong rationale for the continued development of this compound and its derivatives as potential anticancer agents for human use.
Investigation of Cellular Signaling in Murine Tumor Models
This compound, a phthalideisoquinoline alkaloid derived from opium, has been the subject of extensive research for its potential as an anticancer agent. nih.gov Murine tumor models have been instrumental in elucidating the cellular signaling pathways modulated by this compound. These in vivo studies provide a crucial bridge between in vitro findings and potential clinical applications.
A primary mechanism of this compound's antitumor activity is its interaction with tubulin, the fundamental protein component of microtubules. patsnap.com Unlike many other microtubule-targeting agents that cause significant changes to the microtubule polymer mass, this compound subtly alters microtubule dynamics. nih.govmaastrichtuniversity.nl Specifically, it increases the time that microtubules spend in a paused state, which disrupts their dynamic instability. nih.govresearchgate.netresearchgate.net This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis, or programmed cell death, in cancer cells. patsnap.comnih.gov
In syngeneic murine models of melanoma, orally administered noscapine has demonstrated significant inhibition of tumor volume. nih.gov Studies have shown that noscapine-treated murine melanoma B16LS9 cells become polyploid and subsequently undergo cell death. nih.gov Furthermore, in a murine lymphoma model, this compound treatment was effective in reducing tumor growth and increasing the survival of the tumor-bearing mice. nih.govresearchgate.net Research on human non-small cell lung cancer xenografts in mice has also shown that noscapine inhibits tumor growth by inducing apoptosis. nih.gov
The apoptotic effect of this compound is mediated through the modulation of key signaling proteins. In various cancer cell lines, including breast cancer, noscapine has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis. Additionally, this compound has been found to influence the expression of caspases, which are the executive enzymes of apoptosis. nih.govresearchgate.net For instance, it can increase the expression of caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways. nih.gov
Another significant signaling pathway affected by this compound is the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation in cancer. researchgate.net this compound has been shown to suppress NF-κB activation in cancer cells, which contributes to its anti-proliferative and pro-apoptotic effects. maastrichtuniversity.nlresearchgate.net
| Murine Model | Key Signaling Pathway/Target | Observed Effect | Reference |
|---|---|---|---|
| Melanoma (B16LS9) | Microtubule Dynamics | Increased time in paused state, leading to polyploidy and cell death. | nih.gov |
| Lymphoma | Apoptosis | Reduced tumor growth and increased survival. | nih.govresearchgate.net |
| Non-Small Cell Lung Cancer (H460 xenograft) | Apoptosis | Inhibition of tumor growth. | nih.gov |
| Breast Cancer (in vitro) | Bax/Bcl-2 Ratio | Increased Bax expression and decreased Bcl-2 expression. | nih.gov |
| Various Cancer Cell Lines | Caspase Activation | Increased expression of caspase-8 and caspase-9. | nih.gov |
| Various Cancer Cell Lines | NF-κB Pathway | Suppression of NF-κB activation. | maastrichtuniversity.nlresearchgate.net |
Mechanistic Studies in Non-Human Inflammatory and Injury Models
The therapeutic potential of this compound extends beyond its anticancer properties to include significant anti-inflammatory effects. Mechanistic studies in various non-human models have begun to unravel the pathways through which noscapine and its derivatives modulate inflammatory responses.
One of the key mechanisms underlying the anti-inflammatory action of this compound involves its interaction with bradykinin (B550075) receptors. Bradykinin is a potent inflammatory mediator, and its accumulation can lead to symptoms such as cough. nih.gov this compound has been shown to act as a non-competitive inhibitor of bradykinin, antagonizing its effects. nih.govmedchemexpress.com This action is believed to contribute to its well-established antitussive properties. medchemexpress.com
Furthermore, brominated derivatives of noscapine have demonstrated potent anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines and chemokines from macrophages. nih.govplos.org Specifically, these analogs have been shown to dampen the secretion of tumor necrosis factor-alpha (TNF-α) and the chemokine IP-10/CXCL10. nih.govresearchgate.net This inhibition of inflammatory mediators occurs without affecting the viability of the macrophages. nih.govplos.org The anti-inflammatory effects of these brominated analogs have been observed in models of both septic and sterile inflammation. plos.org
Studies in rheumatic rat models have shown that noscapine hydrochloride can significantly decrease protein denaturation, a key process in the progression of rheumatoid arthritis. nih.gov This effect is associated with a reduction in the levels of several pro-inflammatory markers, including interleukin-1β (IL-1β), interleukin-6 (IL-6), TNF-α, NF-κB, cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2. nih.gov In these models, noscapine also reduced paw volume and arthritic scoring, indicating a potent in vivo anti-inflammatory effect. nih.gov
The anti-inflammatory mechanism of this compound and its derivatives is also linked to their ability to modulate microtubule dynamics. nih.govresearchgate.net By acting on tubulin, these compounds may interfere with the transmission of cellular signals or delay transcription, thereby reducing inflammatory responses. nih.govresearchgate.net Additionally, some brominated noscapine analogs have been found to induce autophagy in human macrophages, a cellular process that can play a role in regulating inflammation. plos.org
| Model | Compound | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Guinea Pig Ileum | This compound | Bradykinin Receptor Antagonism | Antagonizes bradykinin-mediated constriction. | nih.gov |
| Macrophage Cell Lines | Brominated Noscapine Analogs | Inhibition of Cytokine/Chemokine Release | Inhibited release of TNF-α and IP-10/CXCL10. | nih.govplos.org |
| Rheumatic Rat Model | Noscapine Hydrochloride | Reduction of Pro-inflammatory Markers | Decreased levels of IL-1β, IL-6, TNF-α, NF-κB, COX-2, and Prostaglandin E2. | nih.gov |
| Human Macrophages | Brominated Noscapine Analogs | Induction of Autophagy | Induced robust autophagy. | plos.org |
Omics Technologies in this compound Research
Gene Expression Profiling in Response to this compound
Gene expression profiling has provided significant insights into the molecular mechanisms underlying the pharmacological effects of this compound. By analyzing changes in the expression levels of thousands of genes simultaneously, researchers can identify the cellular pathways that are most affected by the compound.
A major focus of gene expression studies on this compound has been its impact on apoptosis-related genes. In breast cancer cell lines, for example, noscapine treatment has been shown to increase the gene expression of the pro-apoptotic member of the Bcl-2 family, BAX. nih.govresearchgate.net Conversely, the expression of anti-apoptotic genes such as Bcl-xL has been observed to decrease. This modulation of gene expression shifts the balance towards apoptosis, contributing to the death of cancer cells.
Furthermore, gene expression analyses have revealed that this compound influences the expression of genes encoding caspases, the key proteases that execute the apoptotic program. Studies have reported an increase in the gene expression of initiator caspases like CASP8 and CASP9 in response to noscapine treatment in certain cancer cell lines. nih.govresearchgate.net
The NF-κB signaling pathway has also been identified as a significant target of this compound through gene expression profiling. Noscapine has been found to suppress the expression of the NFKB gene itself and enhance the expression of its inhibitor, NFKBIA (IκBα). nih.gov The downregulation of NF-κB and its target genes, which are involved in cell survival and proliferation, is a crucial aspect of noscapine's anticancer activity. researchgate.net
| Gene | Function | Effect of this compound | Cell Line/Model | Reference |
|---|---|---|---|---|
| BAX | Pro-apoptotic | Increased expression | Breast cancer cell lines (MCF-7, MDA-MB-231, MCF-10F) | nih.govresearchgate.net |
| Bcl-xL | Anti-apoptotic | Decreased expression | Breast cancer cell lines (MCF-7) | |
| CASP8 | Initiator caspase (extrinsic pathway) | Increased expression | Breast cancer cell lines (MDA-MB-231) | nih.govresearchgate.net |
| CASP9 | Initiator caspase (intrinsic pathway) | Increased expression | Breast cancer cell lines (MCF-7, MDA-MB-231) | nih.govresearchgate.net |
| NFKB | Transcription factor (cell survival, proliferation) | Decreased expression | Breast cancer cell lines (MCF-7, MDA-MB-231) | |
| NFKBIA (IκBα) | Inhibitor of NF-κB | Increased expression | Breast cancer cell lines (MCF-7) | nih.govresearchgate.net |
Metabolomics and Proteomics for Pathway Elucidation
Metabolomics and proteomics are powerful omics technologies that provide a comprehensive understanding of the metabolic and protein-level changes induced by this compound. These approaches are crucial for elucidating its metabolic fate and identifying the protein networks it perturbs.
Metabolomic studies have been instrumental in mapping the metabolic pathway of noscapine. In mice, a key animal model for preclinical cancer studies, metabolomics has led to the identification of several phase I metabolites. nih.gov These include a N-demethylated metabolite, hydroxylated metabolites, and a metabolite that has undergone both demethylation and cleavage of the methylenedioxy group. nih.gov The application of mass spectrometry-based metabolomics has also enabled the characterization of corresponding phase II glucuronide conjugates in the urine of mice treated with noscapine. nih.gov
Proteomics, the large-scale study of proteins, complements metabolomics by providing information on the protein targets and pathways affected by this compound. While specific proteomics studies on the direct effects of this compound on cellular proteomes are emerging, the broader field of proteomics has been essential in understanding the biosynthesis of noscapine in its natural source, the opium poppy (Papaver somniferum). Shotgun proteomics, for instance, has been used to resolve the cellular localization of enzymes involved in morphine and noscapine biosynthesis. mdpi.com
The integration of proteomics and metabolomics data can provide a more holistic view of the systems-level effects of this compound. For example, by combining these approaches, it is possible to link changes in the expression of metabolic enzymes (proteomics) with alterations in the levels of their corresponding substrates and products (metabolomics). This integrated approach is vital for a complete elucidation of the pathways through which this compound exerts its therapeutic effects and for the discovery of potential biomarkers of its activity.
| Metabolite Type | Specific Metabolite | Metabolic Reaction | Reference |
|---|---|---|---|
| Phase I | N-demethylated metabolite (V) | N-demethylation | nih.gov |
| Phase I | Hydroxylated metabolites (VI and X) | Hydroxylation | nih.gov |
| Phase I | Metabolite with demethylation and cleavage of methylenedioxy group (C7) | Demethylation and methylenedioxy group cleavage | nih.gov |
| Phase I | Bisdemethylated metabolite (C9) | Bisdemethylation | nih.gov |
| Phase II | Glucuronides of phase I metabolites | Glucuronidation | nih.gov |
Future Research Directions and Challenges for S,r Noscapine
Elucidation of Remaining Unknowns in (S,R)-Noscapine Biosynthesis
The biosynthetic pathway of this compound in the opium poppy (Papaver somniferum) is a complex process that has been partially unraveled. The pathway commences with (S)-reticuline and involves several intermediates, including (S)-scoulerine and (S)-canadine. mdpi.comnih.gov A significant breakthrough was the discovery of a 10-gene cluster responsible for the synthesis of noscapine (B1679977). researchgate.net This cluster encodes for five different classes of enzymes that orchestrate the intricate chemical transformations. nih.gov
However, gaps in our understanding of this pathway persist. While key enzymes like cytochrome P450 CYP82Y1, which catalyzes the initial committed step, have been identified, the precise mechanisms and regulation of all enzymatic steps are not fully characterized. mdpi.comnih.gov Future research should focus on:
Identifying and characterizing unverified enzymatic steps: The complete sequence of enzymatic reactions from the initial precursors to the final noscapine molecule needs to be definitively established. researchgate.net
Investigating the regulatory networks: Understanding how the expression of the gene cluster and the activity of the biosynthetic enzymes are regulated within the poppy plant is crucial for metabolic engineering efforts. researchgate.net
Elucidating the transport and storage mechanisms: How noscapine is transported and sequestered within the plant cell remains an open question.
Development of Novel Synthetic Routes and Asymmetric Synthesis Strategies
While isolation from Papaver somniferum is the current source of this compound, chemical synthesis offers the potential for a more controlled and potentially scalable production method, independent of plant cultivation. mdpi.comnih.gov However, the total synthesis of noscapine is challenging due to its complex structure, which includes two chiral centers. researchgate.netresearchgate.net The synthesis of the clinically active (–)-α-noscapine isomer in high purity is a significant hurdle. researchgate.net
Future research in this area should prioritize:
Exploring asymmetric synthesis methodologies: The development of catalytic asymmetric methods would be a significant advancement in producing the desired stereoisomer.
Investigating alternative synthetic precursors and reaction pathways: Exploring different starting materials and synthetic transformations could lead to more efficient and cost-effective production. Reactions such as the Bischler-Napieralski cyclization have been explored and could be further optimized. mdpi.com
Design and Synthesis of Enhanced this compound Analogues with Improved Potency and Specificity
A major focus of noscapine research is the development of analogues with improved pharmacological properties. nih.govnih.gov this compound itself exhibits relatively low potency, requiring high concentrations for its anticancer effects. activeamericas.com Consequently, extensive efforts have been made to synthesize derivatives with enhanced activity and better bioavailability. nih.govnih.govnih.govmcmaster.ca
Key areas for future development include:
Structure-Activity Relationship (SAR) studies: Systematically modifying different parts of the noscapine scaffold and evaluating the impact on biological activity is crucial for rational drug design. activeamericas.com Modifications at the C-9 position of the isoquinoline (B145761) ring and the C-7 position of the benzofuranone ring have shown promise. nih.govresearchgate.net
Synthesis of targeted analogues: Designing and synthesizing analogues that specifically target cancer cells, for example, through conjugation with targeting moieties like folate, could improve efficacy and reduce off-target effects.
Improving water solubility and bioavailability: The limited water solubility of noscapine hinders its clinical development. nih.gov The synthesis of water-soluble analogues, such as those with sulfonato or quaternary ammonium (B1175870) groups, is a critical research direction. nih.gov
| Analogue Class | Modification Strategy | Goal | Key Findings |
| Halogenated Analogues | Introduction of halogen atoms (e.g., bromine) at the C-9 position. | Enhance tubulin binding and antiproliferative activity. | 9-Bromonoscapine (B8611422) (EM011) shows increased potency compared to the parent compound. nih.govnih.gov |
| Water-Soluble Analogues | Addition of charged groups like sulfonates or quaternary ammonium salts. | Improve solubility and bioavailability for potential oral administration. | Sulfonated analogues demonstrated higher water solubility and enhanced antiproliferative efficacy. nih.gov |
| Di-substituted Analogues | Modifications at multiple positions, such as C-9 and C-7. | Further enhance potency and explore synergistic effects of modifications. | Di-substituted bromo derivatives showed higher tubulin binding activity than noscapine. mcmaster.ca |
| Amino Acid Conjugates | Coupling of amino acids to the noscapine scaffold. | Potentially improve cellular uptake and therapeutic index. | A noscapine-tryptophan conjugate exhibited a lower IC50 value against lung cancer cells compared to noscapine alone. nih.govacs.org |
Deeper Understanding of Molecular Interactions and Off-Target Effects through Computational Studies
Computational approaches, such as molecular docking and molecular dynamics simulations, are invaluable tools for understanding the molecular basis of this compound's activity and for guiding the design of new analogues. nih.govnih.govunar.ac.id These in silico methods allow for the prediction of binding affinities and the visualization of interactions between noscapine derivatives and their biological targets. imedpub.comresearchgate.net
Future computational studies should aim to:
Refine the binding model with tubulin: While it is known that noscapine binds to tubulin, the precise binding site and the conformational changes it induces are still being investigated. nih.govnih.gov Computational models suggest a binding site at the interface of α- and β-tubulin, near the colchicine-binding site. mdpi.comnih.gov
Predict the binding of novel analogues: In silico screening of virtual libraries of noscapine derivatives can help prioritize the synthesis of compounds with the highest predicted binding affinity for tubulin. nih.govunar.ac.idtandfonline.com
Investigate potential off-target interactions: Computational methods can be used to predict potential interactions with other proteins, which could help in understanding and mitigating potential side effects. researchgate.net
Develop robust Quantitative Structure-Activity Relationship (QSAR) models: QSAR models can establish a mathematical relationship between the structural features of noscapine analogues and their biological activity, further aiding in the design of more potent compounds. nih.govunar.ac.id
Exploration of this compound's Modulatory Role in Emerging Biological Pathways
Future research should delve into:
Autophagy: Noscapine and its analogues have been shown to induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. mdpi.comnih.gov The precise role of autophagy in the context of noscapine treatment and its interplay with apoptosis needs further investigation. nih.gov
Angiogenesis: this compound has demonstrated antiangiogenic properties by inhibiting hypoxia-inducible factor-1α (HIF-1α) expression and reducing the secretion of vascular endothelial growth factor (VEGF). elsevierpure.comnih.gov Further studies are needed to fully elucidate the mechanisms underlying these effects.
Metastasis: Recent findings indicate that noscapine can suppress metastasis in oral cancer by targeting the CXCL8/CXCR2 chemokine signaling pathway. researchgate.net Exploring its antimetastatic potential in other cancer types is a promising area of research.
Cell Signaling Pathways: this compound has been shown to activate the PI3K/mTOR signaling pathway while reducing PTEN expression in certain colon cancer cells. mdpi.comdovepress.com A comprehensive understanding of its impact on various signaling networks is essential.
Addressing Challenges in Biotechnological Production and Scaling
The biotechnological production of this compound in microbial hosts like Saccharomyces cerevisiae (baker's yeast) presents a promising alternative to agricultural cultivation. nih.govpnas.org However, significant challenges remain in achieving commercially viable yields. nih.gov The reconstruction of the complex biosynthetic pathway, which involves over 30 enzymes from various organisms, is a formidable task. nih.govpnas.orgnih.gov
Key challenges and future research directions include:
Improving metabolic flux: Optimizing the expression levels of all the biosynthetic enzymes and engineering the host's metabolism to increase the supply of precursors are critical for enhancing production titers. nih.govpnas.org
Enzyme engineering: Improving the activity and stability of key enzymes in the pathway through protein engineering could alleviate metabolic bottlenecks. nih.gov
Fermentation optimization: Fine-tuning fermentation conditions, such as media composition and growth parameters, can significantly impact the final yield. nih.govpnas.orgresearchgate.net For instance, the use of glycerol (B35011) has been shown to enhance noscapine production. nih.gov
Downstream processing: Developing efficient and scalable methods for extracting and purifying noscapine from the fermentation broth is essential for a cost-effective manufacturing process.
Initial efforts in yeast have resulted in an 18,000-fold increase in noscapine titers, reaching the low mg/L range. nih.govpnas.orgnoaa.gov However, a further 100- to 1,000-fold improvement is likely needed for commercial viability. pharmaceutical-technology.com
Comparative Mechanistic Studies with Other Microtubule-Targeting Agents
This compound belongs to a class of microtubule-targeting agents that is mechanistically distinct from other well-known drugs like taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids. nih.govnih.gov While taxanes stabilize microtubules and vinca alkaloids promote their depolymerization, noscapine subtly attenuates microtubule dynamics without significantly altering the total polymer mass. nih.govnih.gov
Future comparative studies should focus on:
Defining the unique molecular interactions: Investigating the specific binding interactions of noscapine with tubulin and comparing them to those of other agents can provide insights into its unique mechanism of action.
Understanding the differential effects on microtubule dynamics: High-resolution imaging and biochemical assays can be used to precisely quantify the differences in how noscapine, taxanes, and vinca alkaloids affect microtubule growth, shortening, and catastrophe frequencies.
Investigating downstream cellular consequences: Comparing the cellular responses to these different classes of drugs, including effects on cell cycle progression, spindle formation, and apoptosis, can reveal important mechanistic distinctions.
Exploring potential for combination therapies: Understanding the unique mechanism of noscapine could identify rational combination strategies with other anticancer drugs, including other microtubule-targeting agents.
Q & A
Q. What are the ethical considerations in preclinical this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
